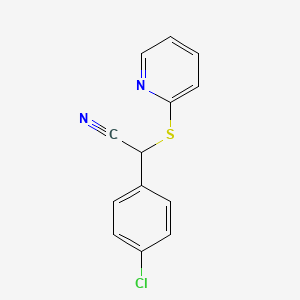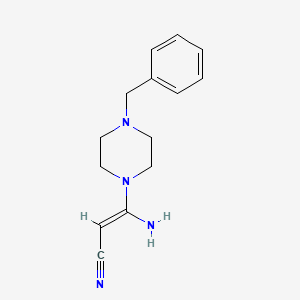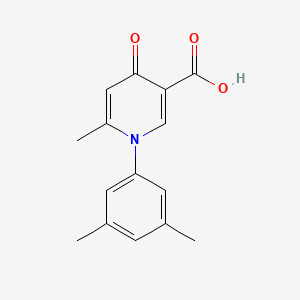![molecular formula C19H14ClFN2O4 B3037421 5-{[2-(4-chloro-3-fluorophenoxy)phenyl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione CAS No. 478039-21-3](/img/structure/B3037421.png)
5-{[2-(4-chloro-3-fluorophenoxy)phenyl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C19H14ClFN2O4. It contains a pyrimidinetrione ring, which is a six-membered ring with two carbonyl groups and a methylene group attached to a phenyl ring, which is further substituted with a chloro and fluoro group.Wissenschaftliche Forschungsanwendungen
1. Phosphor Synthesis
Kumar et al. (2014) synthesized organic phosphors, including derivatives of 1,3-dimethyl-2,4,6-(1H,3H,5H)-pyrimidinetrione, showing potential for broadband photoluminescence emission, useful in luminescence and optoelectronic applications Kumar et al., 2014.
2. Host–Guest Interactions
Tirapegui et al. (2006) studied the host–guest interactions of cyclodextrin with derivatives of 1,3-dimethyl-2,4,6-(1H,3H,5H)-pyrimidinetrione, demonstrating applications in molecular recognition and possibly drug delivery systems Tirapegui et al., 2006.
3. Chemical Synthesis and Structural Studies
Al-Sheikh et al. (2009) explored the elimination of substituents from an anionic 5-methylenebarbituric acid derivative, contributing to the understanding of chemical properties and reactions of pyrimidinetrione derivatives Al-Sheikh et al., 2009.
4. Spectral Studies
Chen et al. (2001) investigated the spectral properties of D-π-A molecules including 2,4,6-pyrimidinetrione derivatives, revealing information about electron donor-acceptor interactions and molecular aggregation, relevant for optoelectronic devices Chen et al., 2001.
5. Protoporphyrinogen IX Oxidase Inhibitors
Li et al. (2005) analyzed the structures of protoporphyrinogen IX oxidase inhibitors, including compounds structurally related to 1,3-dimethyl-2,4,6-(1H,3H,5H)-pyrimidinetrione, for potential applications in agricultural chemistry Li et al., 2005.
6. Antimicrobial Activity
Laxmi et al. (2012) synthesized coumarin pyrazole pyrimidine 2,4,6(1H,3H,5H)triones derivatives and evaluated their antimicrobial activity, which could have implications in the development of new antimicrobial agents Laxmi et al., 2012.
Wirkmechanismus
Zukünftige Richtungen
The future directions for research on this compound could potentially involve further investigation into its biological activity, particularly its potential anti-cancer properties . Additionally, research could be conducted to explore its synthesis and the physical and chemical properties in more detail.
Eigenschaften
IUPAC Name |
5-[[2-(4-chloro-3-fluorophenoxy)phenyl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClFN2O4/c1-22-17(24)13(18(25)23(2)19(22)26)9-11-5-3-4-6-16(11)27-12-7-8-14(20)15(21)10-12/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNYSLUXBRAJIRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC=CC=C2OC3=CC(=C(C=C3)Cl)F)C(=O)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClFN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![5-{[(2,4-Dichlorobenzyl)sulfanyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B3037347.png)
![2,2-Dimethyl-5-({[3-(trifluoromethyl)benzyl]sulfanyl}methylene)-1,3-dioxane-4,6-dione](/img/structure/B3037348.png)
![3-chloro-N-(3-cyano-4-{[3-(trifluoromethyl)phenyl]sulfonyl}phenyl)benzenecarboxamide](/img/structure/B3037350.png)
![3-[(4-Bromophenyl)sulfanyl]-1-benzothiophene-2-carbaldehyde](/img/structure/B3037355.png)

![5-[(3-Chloro-1-benzothiophen-2-yl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B3037357.png)
![2-[(6,7-Dimethoxy-4-quinazolinyl)amino]-1-(2-naphthyl)-1-ethanol](/img/structure/B3037358.png)

![4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl 2,5-dichlorophenyl ether](/img/structure/B3037360.png)
![4-[(2,5-Dichlorophenoxy)methyl]-1-[(4-methylphenyl)sulfanyl]-2-nitrobenzene](/img/structure/B3037361.png)